molecular formula C11H12O B1601452 8-Methoxy-1,2-dihydronaphthalene CAS No. 60573-59-3

8-Methoxy-1,2-dihydronaphthalene

Cat. No.: B1601452
CAS No.: 60573-59-3
M. Wt: 160.21 g/mol
InChI Key: WEYWMYUBBQDNDR-UHFFFAOYSA-N
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Description

8-Methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of naphthalene derivatives. It is characterized by a naphthalene ring structure with a methoxy group (-OCH₃) attached to the eighth carbon atom and a dihydro modification, indicating the addition of two hydrogen atoms to the naphthalene ring.

Synthetic Routes and Reaction Conditions:

  • Reduction of 8-Methoxynaphthalene: The compound can be synthesized by the catalytic hydrogenation of 8-methoxynaphthalene using a palladium or platinum catalyst under high pressure and temperature.

  • Hydrogenation of 8-Methoxy-1-naphthol: Another method involves the hydrogenation of 8-methoxy-1-naphthol using similar catalysts and conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow hydrogenation reactors, which allow for efficient and scalable production. The choice of catalyst and reaction conditions is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and hydroquinones.

  • Reduction: The compound can be further reduced to produce more saturated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.

Major Products Formed:

  • Oxidation: 8-Methoxy-1,2-dihydro-1,4-naphthalenedione (quinone derivative)

  • Reduction: 8-Methoxytetralin (more saturated derivative)

  • Substitution: 8-Nitro-1,2-dihydronaphthalene (nitration product)

Mechanism of Action

Target of Action

8-Methoxy-1,2-dihydronaphthalene, a derivative of dihydronaphthalene, has been found to have several biological targets. Dihydronaphthalene derivatives are known to be used as fluorescent ligands for the estrogen receptor . They also exhibit activity as Hepatitis C NS5B polymerase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.

Mode of Action

Based on its structural similarity to other dihydronaphthalene derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, potentially inhibiting their activity.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, by acting as a fluorescent ligand for the estrogen receptor, it could influence the estrogen signaling pathway . Similarly, by inhibiting the Hepatitis C NS5B polymerase, it could affect the viral replication pathway .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of the Hepatitis C NS5B polymerase, it could potentially reduce viral replication, leading to a decrease in viral load .

Scientific Research Applications

8-Methoxy-1,2-dihydronaphthalene has various applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • 1-Methoxynaphthalene

  • 2-Methoxynaphthalene

  • 1,2-Dihydronaphthalene

  • 1,2,3,4-Tetrahydronaphthalene

Properties

IUPAC Name

8-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2,4-6,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWMYUBBQDNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489101
Record name 8-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60573-59-3
Record name 1,2-Dihydro-8-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60573-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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